1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]
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Overview
Description
1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of the benzene ring substituted with nitro, trifluoromethyl, and ethylsulfanyl groups. One common method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with nitro and trifluoromethyl groups under specific conditions . The ethylsulfanyl groups are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under high-temperature conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzene derivatives with nucleophiles replacing the ethylsulfanyl groups.
Scientific Research Applications
1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfanediylbis(pentafluorobenzene): A similar compound with fluorinated benzene rings and sulfur linkages.
1,1’-Sulfanediylbis[3,5,6-trifluoro-2,4-bis(trifluoromethyl)benzene]: Another compound with multiple trifluoromethyl groups and sulfur linkages.
Uniqueness
The presence of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
64437-67-8 |
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Molecular Formula |
C18H14F6N2O4S4 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-[[2-ethylsulfanyl-3-nitro-5-(trifluoromethyl)phenyl]disulfanyl]-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H14F6N2O4S4/c1-3-31-15-11(25(27)28)5-9(17(19,20)21)7-13(15)33-34-14-8-10(18(22,23)24)6-12(26(29)30)16(14)32-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
PKLBQWQANOHVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1SSC2=CC(=CC(=C2SCC)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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